molecular formula C₂₆H₂₇NO₆S B1144594 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine CAS No. 1095271-88-7

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine

Cat. No.: B1144594
CAS No.: 1095271-88-7
M. Wt: 481.56
InChI Key:
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Description

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine: is a synthetic organic compound that belongs to the class of tetrahydroprotoberberine alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. The benzenesulfonyl group attached to the 9-O position of the tetrahydropalmatrubine molecule enhances its chemical stability and modifies its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of Tetrahydropalmatrubine Core: This step involves the cyclization of appropriate starting materials to form the tetrahydropalmatrubine core structure.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced at the 9-O position through a sulfonylation reaction. This step requires the use of benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group or other functional groups within the molecule.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.

Scientific Research Applications

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound can affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropalmatrubine: The parent compound without the benzenesulfonyl group.

    9-O-Methyl-Tetrahydropalmatrubine: A similar compound with a methyl group at the 9-O position.

    9-O-Acetyl-Tetrahydropalmatrubine: A compound with an acetyl group at the 9-O position.

Uniqueness

9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine is unique due to the presence of the benzenesulfonyl group, which enhances its chemical stability and modifies its biological activity compared to its analogs. This modification can lead to differences in pharmacokinetics, potency, and selectivity, making it a valuable compound for research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-O-Benzenesulfonyl (±)-Tetrahydropalmatrubine involves the protection of the hydroxyl group on the tetrahydropalmatrubine molecule with a benzenesulfonyl group. This is followed by the oxidation of the secondary alcohol to a ketone, and then the reduction of the ketone to a secondary alcohol. Finally, the benzenesulfonyl group is removed to yield the desired product.", "Starting Materials": [ "Tetrahydropalmatrubine", "Benzenesulfonyl chloride", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Tetrahydropalmatrubine is dissolved in acetic acid and cooled to 0°C.", "Benzenesulfonyl chloride is added dropwise to the solution with stirring.", "The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.", "The reaction mixture is poured into water and extracted with dichloromethane.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the protected product.", "The protected product is dissolved in methanol and cooled to 0°C.", "Sodium borohydride is added to the solution with stirring.", "The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.", "The reaction mixture is quenched with hydrochloric acid and extracted with dichloromethane.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the secondary alcohol.", "The secondary alcohol is dissolved in a mixture of hydrochloric acid and water.", "Sodium borohydride is added to the solution with stirring.", "The reaction mixture is stirred at room temperature for 2 hours, then quenched with sodium hydroxide.", "The mixture is extracted with dichloromethane.", "The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired product." ] }

CAS No.

1095271-88-7

Molecular Formula

C₂₆H₂₇NO₆S

Molecular Weight

481.56

Synonyms

5,8,13,13a-Tetrahydro-2,3,10-trimethoxy-6H-dibenzo[a,g]quinolizin-9-ol, , 9-Benzenesulfonate

Origin of Product

United States

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